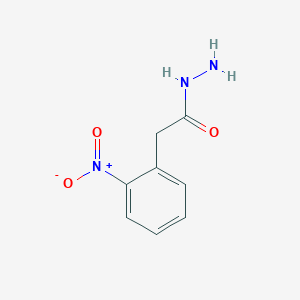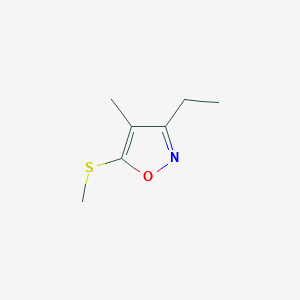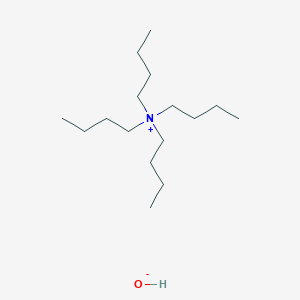![molecular formula C21H21N3O3S2 B049088 Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- CAS No. 120164-57-0](/img/structure/B49088.png)
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions. This compound has also been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is not fully understood. However, it is believed to act by binding to specific targets in cells, leading to the inhibition of cellular processes such as cell growth and division.
Efectos Bioquímicos Y Fisiológicos
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- in lab experiments is its fluorescent properties, which make it a useful tool for detecting specific ions or molecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-. One direction is to further investigate its potential as an anti-cancer agent, as well as its mechanism of action in cancer cells. Another direction is to explore its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research could be conducted to optimize the synthesis method for this compound, as well as to investigate its potential applications in other fields, such as materials science.
In conclusion, Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a promising compound that has potential applications in various scientific research fields. Its fluorescent properties, anti-cancer potential, and antioxidant properties make it a useful tool for detecting specific ions or molecules and for the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- involves the reaction of 5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-amine with formaldehyde and benzenesulfonamide. This reaction yields the desired compound with a yield of approximately 65%.
Propiedades
Número CAS |
120164-57-0 |
|---|---|
Nombre del producto |
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- |
Fórmula molecular |
C21H21N3O3S2 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-[[(5-hydroxy-4-propan-2-ylbenzo[e][1,3]benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21N3O3S2/c1-12(2)17-19(25)16-6-4-3-5-15(16)18-20(17)28-21(24-18)23-11-13-7-9-14(10-8-13)29(22,26)27/h3-10,12,25H,11H2,1-2H3,(H,23,24)(H2,22,26,27) |
Clave InChI |
HYCUVDPNAOHKFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O |
SMILES canónico |
CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O |
Sinónimos |
Benzenesulfonamide, 4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



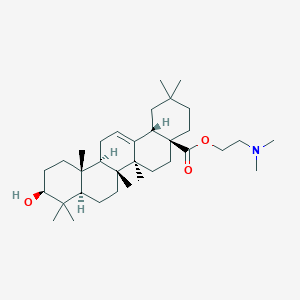
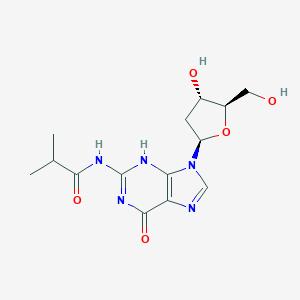
![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
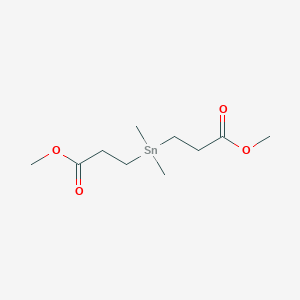
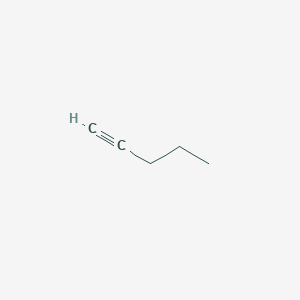
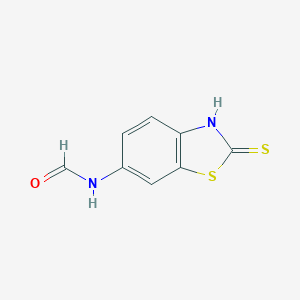


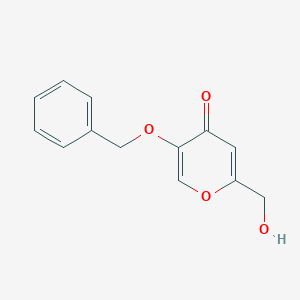
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
